molecular formula C14H12N2O3 B13882907 4-(Benzylamino)-3-nitrobenzaldehyde

4-(Benzylamino)-3-nitrobenzaldehyde

Cat. No.: B13882907
M. Wt: 256.26 g/mol
InChI Key: XSJIEAIEQXHIQA-UHFFFAOYSA-N
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Description

4-(Benzylamino)-3-nitrobenzaldehyde: is an organic compound that features a benzylamino group and a nitro group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylamino)-3-nitrobenzaldehyde typically involves the nitration of benzaldehyde followed by the introduction of the benzylamino group. One common method is the nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrobenzaldehyde. This intermediate is then reacted with benzylamine under controlled conditions to form the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzylamino)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Reduction: 4-(Benzylamino)-3-aminobenzaldehyde.

    Oxidation: 4-(Benzylamino)-3-nitrobenzoic acid.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemistry: 4-(Benzylamino)-3-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .

Industry: In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its unique chemical properties make it suitable for creating materials with specific functionalities .

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-3-nitrobenzaldehyde depends on its application. In antimicrobial research, it is believed to interfere with bacterial cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific molecular pathways .

Comparison with Similar Compounds

    4-(Benzylamino)-3-aminobenzaldehyde: Similar structure but with an amino group instead of a nitro group.

    4-(Benzylamino)-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness: 4-(Benzylamino)-3-nitrobenzaldehyde is unique due to the presence of both a benzylamino group and a nitro group on the benzaldehyde core.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

4-(benzylamino)-3-nitrobenzaldehyde

InChI

InChI=1S/C14H12N2O3/c17-10-12-6-7-13(14(8-12)16(18)19)15-9-11-4-2-1-3-5-11/h1-8,10,15H,9H2

InChI Key

XSJIEAIEQXHIQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

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